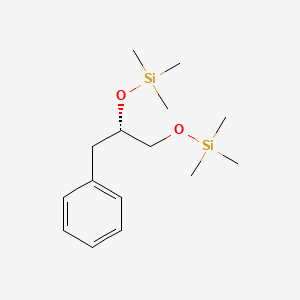
2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azide group (-N3) attached to a benzene ring, which is further substituted with a sulfonyl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene typically involves the following steps:
Nitration: The starting material, 1,3-dimethoxybenzene, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.
Sulfonylation: The amino group is converted to a sulfonyl chloride derivative by reacting with chlorosulfonic acid.
Azidation: Finally, the sulfonyl chloride derivative is treated with sodium azide to introduce the azide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, polar aprotic solvents (e.g., DMF), and mild heating.
Cycloaddition: Copper(I) catalysts, organic solvents (e.g., toluene), and moderate temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Major Products Formed
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azide group.
Scientific Research Applications
2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of functional materials, such as polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds with antimicrobial, anticancer, and antiviral properties.
Bioconjugation: Utilized in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene depends on the specific application and the chemical reactions it undergoes. For example:
Cycloaddition Reactions: The azide group participates in 1,3-dipolar cycloaddition reactions, forming stable triazole rings.
Reduction Reactions: The azide group is reduced to an amine, which can then interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Azidobenzene-1-sulfonyl chloride: Similar structure but lacks the methoxy groups.
1,3-Dimethoxybenzene: Lacks the azide and sulfonyl groups.
2-Azidobenzene-1-sulfonyl-4-methoxybenzene: Similar structure with one methoxy group.
Uniqueness
2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene is unique due to the combination of the azide, sulfonyl, and methoxy groups, which confer specific reactivity and potential applications in various fields. The presence of the azide group allows for versatile chemical transformations, while the methoxy groups enhance solubility and stability.
Properties
CAS No. |
61174-52-5 |
|---|---|
Molecular Formula |
C14H13N3O4S |
Molecular Weight |
319.34 g/mol |
IUPAC Name |
2-(2-azidophenyl)sulfonyl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C14H13N3O4S/c1-20-11-7-5-8-12(21-2)14(11)22(18,19)13-9-4-3-6-10(13)16-17-15/h3-9H,1-2H3 |
InChI Key |
PROGNTIOLSFGHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Propyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14590153.png)
![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)



![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)


![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)

![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
